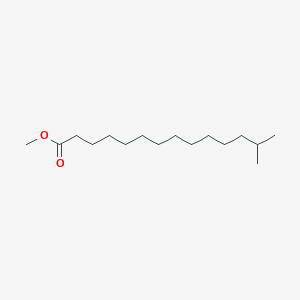

Methyl 13-methyltetradecanoate

概要

準備方法

合成ルートと反応条件: 13-メチルミリスチン酸メチルエステルの合成は、通常、酸触媒の存在下で13-メチルミリスチン酸とメタノールをエステル化することによって行われます。 反応は通常、還流条件下で行われ、酸をそのエステル形に完全に変換することが保証されます .

工業生産方法: 工業的な設定では、13-メチルミリスチン酸メチルエステルの製造は、大規模なエステル化プロセスによって達成できます。これらのプロセスは、最適な反応条件を維持し、収量を最大限にするために、多くの場合、連続フロー反応器を使用します。 高純度試薬の使用と厳格な品質管理により、最終製品の均一性と純度が保証されます .

化学反応の分析

反応の種類: 13-メチルミリスチン酸メチルエステルは、次のようなさまざまな化学反応を起こします。

酸化: エステルは、対応するカルボン酸を形成するために酸化できます。

還元: エステルの還元は、対応するアルコールをもたらすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化アルミニウムリチウム(LiAlH4)と水素化ホウ素ナトリウム(NaBH4)などの還元剤がよく使用されます。

置換: 求核置換反応は、メトキシドナトリウム(NaOCH3)やエトキシドナトリウム(NaOEt)などの試薬を使用して行うことができます.

生成される主な生成物:

酸化: 13-メチルミリスチン酸。

還元: 13-メチルミリスチルアルコール。

4. 科学研究への応用

13-メチルミリスチン酸メチルエステルは、科学研究において幅広い用途があります。

化学: 脂肪酸メチルエステル(FAME)の分析のためのガスクロマトグラフィー質量分析法(GC-MS)の基準物質として使用されます。

生物学: この化合物は、さまざまな生物学的サンプルにおける細菌汚染のバイオマーカーとして役立ちます。

医学: 細菌感染の研究と抗菌剤の開発に使用されます。

科学的研究の応用

Biodiesel Production

Methyl 13-methyltetradecanoate is primarily studied for its potential use as a biodiesel component. Biodiesel is produced through the transesterification of triglycerides from vegetable oils or animal fats with methanol or ethanol. The properties of methyl esters, including their viscosity, cetane number, and oxidative stability, are critical for their performance as biodiesel.

Key Findings:

- Oxidation Behavior: Studies have modeled the oxidation behavior of large methyl esters like this compound to understand their combustion characteristics in engines. Research indicates that larger methyl esters exhibit similar reactivity to alkanes of comparable size, making them suitable surrogates for biodiesel fuels in combustion studies .

- Fuel Properties: The cetane number and cold flow properties of methyl esters impact engine performance and emissions. This compound's properties can be optimized through blending with other biodiesel components to enhance overall fuel quality .

Food Science and Nutrition

Methyl esters, including this compound, are also investigated for their roles in food science due to their potential health benefits and functional properties.

Applications:

- Flavoring Agents: Methyl esters can serve as flavoring agents in food products due to their pleasant aroma and taste profiles.

- Nutritional Supplements: Fatty acid methyl esters are explored for their nutritional benefits, particularly in dietary supplements aimed at improving lipid profiles .

Biochemical Research

In biochemical research, this compound is utilized for various analytical purposes.

Research Applications:

- Metabolomics: This compound is studied within the context of metabolomics to understand its metabolic pathways and effects on biological systems. It can serve as a biomarker for certain metabolic conditions .

- Lipid Studies: As a lipid compound, it is used in studies examining lipid metabolism and the role of fatty acids in cellular functions .

Case Studies

Several case studies highlight the utility of this compound across different applications:

作用機序

13-メチルミリスチン酸メチルエステルの作用機序には、特定の分子標的および経路との相互作用が含まれます。生物系では、エステルは加水分解されて13-メチルミリスチン酸を放出し、その後さまざまな代謝経路に関与します。 この化合物は、AKTおよびMAPK経路を介したミトコンドリア媒介アポトーシスを誘発することが示されており、その潜在的な治療的応用が強調されています .

類似化合物:

ミリスチン酸メチル(テトラデカン酸メチル): ミリスチン酸のメチルエステルで、香料剤やバイオディーゼル生産によく使用されます.

ラウリン酸メチル(ドデカン酸メチル): ミリスチン酸メチルと同様の用途で使用される別の脂肪酸メチルエステル.

独自性: 13-メチルミリスチン酸メチルエステルは、メチル化された構造が特徴で、独特の化学的および物理的特性を付与します。 このメチル化は安定性を高め、他の非メチル化脂肪酸メチルエステルと区別される細菌汚染の貴重なマーカーとなります .

類似化合物との比較

Methyl myristate (Methyl tetradecanoate): A methyl ester of myristic acid, commonly used as a flavoring agent and in the production of biodiesel.

Methyl laurate (Methyl dodecanoate): Another fatty acid methyl ester used in similar applications as methyl myristate.

Uniqueness: 13-methyl Myristic Acid methyl ester is unique due to its methylated structure, which imparts distinct chemical and physical properties. This methylation enhances its stability and makes it a valuable marker for bacterial contamination, distinguishing it from other non-methylated fatty acid methyl esters .

生物活性

Methyl 13-methyltetradecanoate (also known as methyl 13-methyltetradecanoic acid or methyl isopentadecanoate) is a branched-chain fatty acid ester with significant biological activity, particularly in the context of cancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C₁₆H₃₂O₂

- Molecular Weight : 256.42 g/mol

- CAS Number : 5129-59-9

- Structural Formula :

Biological Activity Overview

This compound has been primarily studied for its anticancer properties. Research indicates that it can induce apoptosis (programmed cell death) in various cancer cell lines through several molecular pathways.

-

Induction of Apoptosis :

- This compound induces apoptosis in human cancer cells, notably through mitochondrial-mediated pathways. This process involves the regulation of key signaling molecules such as AKT (protein kinase B) and MAPK (mitogen-activated protein kinase) pathways, which are crucial for cell survival and proliferation .

- Down-regulation of p-AKT :

- Stability of Cellular Environment :

Case Studies and Experimental Data

In Vivo and In Vitro Studies

Research has been conducted both in vitro (in laboratory settings) and in vivo (in living organisms). For instance, one study documented the effects of this compound on rat models over a 42-day treatment period. Results indicated no adverse effects on adipose tissue turnover, suggesting a favorable safety profile for further development as a therapeutic agent .

Potential Therapeutic Applications

Given its ability to induce apoptosis selectively in cancer cells while exhibiting minimal toxicity to normal cells, this compound is being considered as a potential chemotherapeutic agent. Its unique properties differentiate it from conventional drugs, which often come with significant side effects.

Summary of Medical Implications

- Anticancer Agent : Potential use as a supplementary treatment alongside traditional chemotherapy.

- Safety Profile : Low toxicity makes it an attractive candidate for further clinical trials.

- Mechanism Exploration : Ongoing research aims to fully elucidate the molecular mechanisms underlying its effects on cancer cells.

特性

IUPAC Name |

methyl 13-methyltetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-15(2)13-11-9-7-5-4-6-8-10-12-14-16(17)18-3/h15H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGUSDOXMVVCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408101 | |

| Record name | Methyl 13-methyltetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-59-9 | |

| Record name | Methyl 13-methyltetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5129-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 13-methyltetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。